molecular formula C31H42FNO3 B12421569 4-Defluoro-2-fluoro haloperidol decanoate-d19

4-Defluoro-2-fluoro haloperidol decanoate-d19

Cat. No.: B12421569
M. Wt: 514.8 g/mol
InChI Key: NNRZAPWMNLBZDV-NUHNGKHESA-N
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Description

4-Defluoro-2-fluoro Haloperidol Decanoate-d19 (Catalogue No.: PA STI 024970) is a deuterated analog of haloperidol decanoate, a long-acting injectable antipsychotic prodrug. The compound features 19 deuterium atoms replacing hydrogens in its structure, which may enhance metabolic stability and prolong its pharmacokinetic profile . Its molecular formula is C₃₁H₄₂FNO₃, with a molecular weight of 495.67 g/mol for the non-deuterated form, while the deuterated variant (d19) has a modified formula (exact deuterium positions unspecified in evidence) .

Haloperidol decanoate itself is an ester prodrug of haloperidol, designed for sustained release in the treatment of schizophrenia and Tourette’s disorder. The deuterated version is a controlled substance with restricted handling requirements, short shelf life, and is synthesized only upon request .

Properties

Molecular Formula

C31H42FNO3

Molecular Weight

514.8 g/mol

IUPAC Name

[1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate

InChI

InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,20D2

InChI Key

NNRZAPWMNLBZDV-NUHNGKHESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves multiple steps, including the introduction of deuterium and fluorine atoms into the haloperidol structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of deuterated reagents and fluorinating agents under controlled conditions to achieve the desired substitution on the haloperidol decanoate backbone .

Chemical Reactions Analysis

4-Defluoro-2-fluoro haloperidol decanoate-d19 undergoes various chemical reactions, including:

Scientific Research Applications

Physical Properties

PropertyValue
Accurate Mass514.434 g/mol
Shipping TemperatureRoom Temperature
Country of OriginCanada

Pharmacokinetics Studies

The deuterated form of haloperidol decanoate allows researchers to conduct precise pharmacokinetic studies due to its unique isotopic labeling. This enables the differentiation between the labeled compound and its non-labeled counterpart in biological systems. Studies utilizing this compound can provide insights into:

  • Absorption and Metabolism: Understanding how the drug is absorbed and metabolized can lead to improved dosing regimens and reduced side effects.
  • Distribution: The distribution profile of the drug in various tissues can be studied more accurately with deuterated compounds.

Clinical Trials for Schizophrenia Treatment

Haloperidol decanoate has been extensively studied as a long-acting injectable antipsychotic for patients with schizophrenia. Research involving 4-defluoro-2-fluoro haloperidol decanoate-d19 focuses on:

  • Efficacy Comparisons: Clinical trials have compared the efficacy of haloperidol decanoate with other antipsychotics and placebo treatments. For example, studies indicate that depot formulations like haloperidol decanoate may reduce early dropout rates compared to oral medications .
  • Side Effect Profiles: Research has also investigated the side effects associated with different formulations of haloperidol. The deuterated version can help clarify any differences in side effects due to its unique properties .

Neuropharmacological Research

The compound serves as a critical tool in neuropharmacological studies aimed at understanding the mechanisms of action of antipsychotic drugs:

  • Receptor Binding Studies: Studies using radiolabeled versions can elucidate binding affinities to dopamine receptors and other neuroreceptors involved in psychosis.
  • Behavioral Studies: Animal models treated with this compound can help assess behavioral outcomes related to psychotropic effects.

Impurity Profiling

As an impurity of haloperidol decanoate, this compound is significant in quality control processes within pharmaceutical manufacturing. Its presence must be monitored to ensure product safety and efficacy.

Case Study 1: Efficacy of Depot Haloperidol Decanoate

In a study comparing depot haloperidol decanoate with oral formulations, results indicated that patients receiving depot injections had better adherence rates and fewer relapses over a six-month period . The study highlighted that those on depot formulations experienced less variability in drug levels compared to oral intake.

Case Study 2: Side Effects Analysis

A systematic review analyzed side effects across multiple studies involving haloperidol decanoate. The findings suggested that while extrapyramidal symptoms were common with all forms of haloperidol, depot formulations might present slightly lower incidences compared to oral alternatives .

Mechanism of Action

The mechanism of action of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves its interaction with dopamine receptors in the brain. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in mood regulation and psychotic disorders. This interaction leads to a reduction in psychotic symptoms and stabilization of mood .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications
4-Defluoro-2-fluoro Haloperidol Decanoate-d19 C₃₁H₄₂FNO₃ (d19) ~514.79* Fluorine substitution at C2; 19 deuterium atoms
Haloperidol Decanoate C₃₁H₄₁ClFNO₃ 530.11 Parent compound with chlorine at C4
4-Dechloro-4-(4-chlorophenyl) Haloperidol Decanoate-d19 C₃₇H₂₆D₁₉ClFNO₃ 625.33 Chlorine substitution at C4; deuterated
3-Ethyl Haloperidol Decanoate-d19 C₃₃H₂₆D₁₉ClFNO₃ 577.28 Ethyl group at C3; deuterated

*Estimated based on deuterium mass adjustment (19 × 1.006 g/mol added to the parent compound’s weight) .

Key Differences:
  • Halogen Substitutions: The parent haloperidol decanoate contains chlorine at C4, while 4-Defluoro-2-fluoro replaces chlorine with fluorine at C2 and removes fluorine at C3. This alters lipophilicity (LogP) and receptor-binding affinity .
  • Deuterium Incorporation : The d19 variant replaces 19 hydrogens with deuterium, likely slowing CYP450-mediated metabolism, thereby extending half-life .
  • Side Chain Modifications: Analogs like 3-Ethyl Haloperidol Decanoate-d19 introduce alkyl groups, which may affect solubility and bioavailability .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Receptor Binding: Fluorine substitutions at C2 (vs.
  • Clinical Implications: Haloperidol decanoate reaches peak plasma concentrations in 6–7 days, with effects lasting 3–4 weeks. Deuterated analogs could extend this duration, but clinical trials are lacking .

Bioactivity and Toxicity Profiles

  • Bioactivity: Haloperidol decanoate acts as a dopamine D2 antagonist. Structural analogs with deuterium or halogen substitutions may retain this activity but differ in potency due to altered pharmacokinetics .
  • Toxicity: Limited data exist for deuterated variants, but halogenated analogs (e.g., 4-chlorophenyl derivatives) may show distinct metabolic byproducts. The parent compound is associated with extrapyramidal side effects, which deuterated forms might mitigate via slower release .

Research Findings and Data Gaps

  • Structural Similarity Analysis: Using Tanimoto coefficients (structural similarity >0.8), analogs like 4-Dechloro-4-(4-chlorophenyl) Haloperidol Decanoate-d19 share high similarity with the target compound, enabling read-across hazard assessments .
  • Clinical Relevance: Preclinical studies suggest deuterated antipsychotics improve metabolic stability, but human data for 4-Defluoro-2-fluoro Haloperidol Decanoate-d19 are absent .
  • Chemical Space Overlap : Natural and synthetic analogs of haloperidol occupy similar chemical spaces in terms of molecular weight, LogP, and hydrogen-bonding capacity, supporting further exploration of deuterated derivatives .

Biological Activity

4-Defluoro-2-fluoro haloperidol decanoate-d19 is a deuterated derivative of haloperidol, a well-known antipsychotic medication. This compound is part of the butyrophenone class and has been studied for its pharmacological properties, particularly in the treatment of schizophrenia and other psychotic disorders. The incorporation of deuterium in its structure may influence its metabolic stability and biological activity.

Haloperidol, including its decanoate form, primarily exerts its effects through the blockade of dopamine D2 receptors in the central nervous system (CNS). This action is crucial for its antipsychotic effects, as it helps to mitigate symptoms associated with dopamine dysregulation in psychotic disorders. The mechanism can be summarized as follows:

  • Dopamine Receptor Blockade : Haloperidol achieves maximum effectiveness when approximately 72% of D2 receptors are blocked .
  • Receptor Interactions : In addition to D2 receptors, haloperidol also interacts with noradrenergic, cholinergic, and histaminergic receptors, contributing to both therapeutic effects and side effects .
  • Pharmacokinetics : Haloperidol decanoate is administered intramuscularly, leading to a slow release into the bloodstream. Peak plasma concentrations are typically reached around six days post-injection, with a half-life of approximately 21 days .

Pharmacokinetics

The pharmacokinetic profile of 4-defluoro-2-fluoro haloperidol decanoate-d19 is critical for understanding its biological activity. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability60% - 70% (oral)
Peak Plasma Concentration~6 days post-injection
Half-Life~21 days
Volume of Distribution9.5 - 21.7 L/kg
Protein Binding7.5% - 11.6% free fraction

This profile indicates that the drug is highly lipophilic, which facilitates its penetration across the blood-brain barrier and enhances its therapeutic efficacy against CNS disorders .

Biological Activity

Research indicates that the biological activity of 4-defluoro-2-fluoro haloperidol decanoate-d19 may differ from that of non-deuterated forms due to altered metabolic pathways. The following aspects are noteworthy:

  • Antipsychotic Efficacy : Studies have shown that deuterated compounds often exhibit enhanced metabolic stability, potentially leading to prolonged therapeutic effects and reduced side effects .
  • Side Effects Profile : The blockade of multiple receptor types can lead to side effects such as sedation, weight gain, and extrapyramidal symptoms. The deuterated version may modulate these effects differently due to altered pharmacokinetics .

Case Studies

  • Long-term Treatment Efficacy : A double-blind study compared haloperidol decanoate with fluphenazine decanoate in chronic schizophrenia patients over 60 weeks. Results indicated that both drugs maintained plasma levels effectively but showed variations in patient responses based on individual metabolism .
  • Metabolic Pathway Investigation : Research into the metabolism of haloperidol has revealed that cytochrome P450 enzymes play a significant role in its biotransformation. The introduction of deuterium may affect the rate at which these metabolic processes occur, potentially leading to differences in efficacy and safety profiles .

Q & A

Q. Solutions :

  • Anhydrous Conditions : Use deuterated solvents (e.g., DMF-d₇) and rigorously dry reagents.
  • Isotopic Tracer Studies : Use ³H or ²H-NMR to track deuterium retention.
  • Theoretical Modeling : Density functional theory (DFT) predicts deuteration effects on molecular stability .

How does deuterium substitution impact the metabolic stability and pharmacokinetic profile of 4-Defluoro-2-fluoro haloperidol decanoate compared to its non-deuterated counterpart?

Advanced Research Focus
Deuterium’s kinetic isotope effect (KIE) slows metabolism by strengthening C-D bonds, potentially increasing half-life. Methodological Approaches :

  • In Vitro : Liver microsomal assays with LC-MS/MS to compare metabolic rates.
  • In Vivo : Radiolabeled (d-19 vs. d₀) studies in rodent models, tracking plasma concentrations via LC-HRMS.
  • Computational : Molecular dynamics simulations to predict deuterium’s impact on cytochrome P450 binding .

What are the critical parameters for chromatographic separation of 4-Defluoro-2-fluoro haloperidol decanoate-d19 from structurally related impurities?

Q. Basic Research Focus

ParameterOptimal ConditionPurpose
ColumnC18, 250 × 4.6 mm, 5 µmHydrophobic interaction
Mobile PhaseAcetonitrile:Buffer (pH 3)Ion suppression, resolution
Flow Rate1.0 mL/minRetention time reproducibility
DetectionUV 254 nmQuantification of aromatic moieties
System suitability must resolve the d-19 compound from impurities like 4-chlorophenyl analogs (resolution >1.5) .

In metabolic pathway analysis, what in vitro or in vivo models are most suitable for tracking deuterium retention in 4-Defluoro-2-fluoro haloperidol decanoate-d19?

Q. Advanced Research Focus

  • In Vitro : Human hepatocyte co-cultures with CYP3A4/5 inhibitors to isolate specific metabolic pathways.
  • In Vivo : Sprague-Dawley rats dosed intravenously, with serial blood sampling analyzed via LC-HRMS for deuterium loss.
  • Data Interpretation : Compare isotopic patterns in parent compound vs. metabolites (e.g., hydroxylated derivatives) to identify deuteration sites .

What stability-indicating methods are validated for assessing degradation products of 4-Defluoro-2-fluoro haloperidol decanoate-d19 under accelerated storage conditions?

Basic Research Focus
Forced degradation studies (40°C/75% RH, light exposure) followed by:

  • HPLC-PDA : Detects oxidation (peroxides) and hydrolysis (free decanoic acid).
  • LC-QTOF-MS : Identifies degradation products (e.g., de-esterified metabolites).
  • NMR : Confirms structural changes (e.g., loss of fluorine or deuterium). Acceptance criteria: ≤0.2% total impurities after 6 months .

How do computational chemistry approaches contribute to understanding the conformational changes induced by deuteration in haloperidol derivatives?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulates deuterium’s impact on torsional angles and lipid bilayer penetration.
  • Quantum Mechanics (QM) : Calculates bond dissociation energies (C-D vs. C-H) to predict metabolic resistance.
  • Docking Studies : Evaluates deuterium’s effect on dopamine D2 receptor binding affinity .

What are the USP/PhEur compliance requirements for impurity profiling of haloperidol decanoate formulations, and how does 4-Defluoro-2-fluoro haloperidol decanoate-d19 fit into this framework?

Basic Research Focus
Per USP <621>, impurity limits for haloperidol decanoate include:

  • Individual Unknowns : ≤0.10%
  • Total Impurities : ≤0.50%
    The d-19 compound serves as a reference marker for fluorinated/deuterated analogs. Chromatographic methods must resolve it from process-related impurities (e.g., 4-chlorophenyl derivatives) .

What experimental designs (e.g., factorial design) are optimal for optimizing the synthesis yield of deuterated haloperidol analogs while minimizing by-products?

Advanced Research Focus
A 3-factor, 2-level factorial design evaluates:

Deuteration Time (24–72 hrs)

Catalyst Loading (5–15 mol%)

Temperature (25–60°C)
Responses include yield (%) and isotopic purity (%). ANOVA identifies significant factors (e.g., temperature > catalyst loading). Central composite design (CCD) refines optimal conditions .

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